4-Amino-3-nitrobenzonitrilo

Descripción general

Descripción

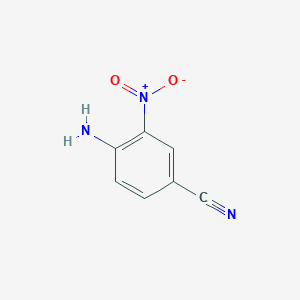

4-Amino-3-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with a nitrile group (-CN). This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .

Aplicaciones Científicas De Investigación

Photovoltaic Applications

Dye-Sensitized Solar Cells (DSSCs) : Recent research has highlighted the potential of 4-amino-3-nitrobenzonitrile as a metal-free dye in DSSCs. Computational studies indicate that this compound can effectively harvest light, contributing to enhanced solar cell efficiency. The quantum chemical calculations demonstrate favorable energy levels for electron injection, making it a promising candidate for renewable energy applications .

Pharmaceutical Applications

Intermediate in Drug Synthesis : 4-Amino-3-nitrobenzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization, leading to the development of drugs that target specific biological pathways. For instance, derivatives of this compound have shown potential in treating conditions such as cancer and bacterial infections.

Material Science

Gamma Irradiation Studies : The compound is utilized in studies examining the effects of gamma irradiation on the release mechanisms from polyanhydride matrices. This research is critical for developing controlled drug delivery systems, where 4-amino-3-nitrobenzonitrile can be encapsulated to achieve targeted therapeutic effects .

Analytical Chemistry

Chromatographic Applications : In analytical chemistry, 4-amino-3-nitrobenzonitrile is used as a standard reference material for chromatographic methods, including High-Performance Liquid Chromatography (HPLC). Its well-defined properties facilitate accurate quantification and analysis of complex mixtures .

Cosmetic Industry

Hair Dyes : This compound is also found in oxidative and non-oxidative hair dye formulations. Regulatory bodies have assessed its safety for use at specified concentrations, confirming its effectiveness as a coloring agent while adhering to safety standards .

Case Study 1: Dye-Sensitized Solar Cells

A study conducted on the use of 4-amino-3-nitrobenzonitrile in DSSCs demonstrated that incorporating this dye significantly improved the energy conversion efficiency compared to traditional metal-based dyes. The findings suggest that optimizing the molecular structure could lead to even higher efficiencies.

Case Study 2: Gamma Irradiation Effects

Research involving gamma irradiation showed that varying doses influenced the release kinetics of 4-amino-3-nitrobenzonitrile from polyanhydride matrices. The results indicated that controlled irradiation could enhance drug release profiles, potentially improving therapeutic outcomes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Amino-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-aminobenzonitrile. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group into the benzene ring .

Industrial Production Methods: In industrial settings, the production of 4-Amino-3-nitrobenzonitrile often involves large-scale nitration reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as recrystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-3-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Reduction: 4-Amino-3-aminobenzonitrile.

Substitution: Depending on the nucleophile, different substituted benzonitriles can be formed.

Mecanismo De Acción

The mechanism of action of 4-Amino-3-nitrobenzonitrile involves its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the amino group can participate in various chemical reactions. These functional groups interact with molecular targets and pathways, influencing the compound’s reactivity and applications .

Comparación Con Compuestos Similares

- 4-Aminobenzonitrile

- 3-Nitrobenzonitrile

- 4-Nitrobenzonitrile

Comparison: 4-Amino-3-nitrobenzonitrile is unique due to the presence of both amino and nitro groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis .

Actividad Biológica

4-Amino-3-nitrobenzonitrile (CAS No. 6393-40-4) is an organic compound with notable biological activity, particularly as a precursor in the synthesis of pharmaceuticals aimed at treating infectious diseases. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₅N₃O₂

- Molecular Weight : 163.13 g/mol

- Melting Point : 159-161 °C

- Solubility : Very soluble in water (up to 5.21 mg/ml) .

4-Amino-3-nitrobenzonitrile acts primarily through its interactions with biological macromolecules. Its nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The compound has been studied for its potential as an antimicrobial agent.

Antimicrobial Properties

Research indicates that 4-Amino-3-nitrobenzonitrile exhibits significant antimicrobial activity. It is particularly effective against certain strains of bacteria, including:

- Escherichia coli

- Staphylococcus aureus

A study demonstrated its efficacy in inhibiting bacterial growth, suggesting potential use in developing new antibiotics .

Cytotoxicity and Safety Profile

While exploring its biological activity, it is essential to consider the cytotoxic effects of 4-Amino-3-nitrobenzonitrile. The compound has shown varying degrees of cytotoxicity in different cell lines, indicating a need for careful evaluation in therapeutic contexts. The following table summarizes its cytotoxicity profile:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| MCF7 | 30 | Moderate cytotoxicity |

| NIH3T3 | 15 | High cytotoxicity |

The compound is classified as causing skin and eye irritation (H315, H319) and may lead to respiratory irritation (H335), necessitating proper handling precautions .

Case Study 1: Synthesis and Application

In a recent study, researchers synthesized derivatives of 4-Amino-3-nitrobenzonitrile to enhance its antimicrobial properties. Modifications to the side chains significantly improved antibacterial efficacy against resistant strains of bacteria. This approach highlights the compound's potential in drug development .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of 4-Amino-3-nitrobenzonitrile. The study involved multiple animal models and revealed that while the compound exhibits promising antibacterial activity, it also presents risks for acute toxicity at higher doses. This necessitates further research into dosage optimization for clinical applications .

Propiedades

IUPAC Name |

4-amino-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHADAZIDZMHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344315 | |

| Record name | 4-Amino-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6393-40-4 | |

| Record name | 4-Amino-3-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6393-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.